molecular formula C6H5BrClN3 B2938915 6-Chloroimidazo[1,2-a]pyrimidine hydrobromide CAS No. 2198795-14-9

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide

Cat. No.: B2938915
CAS No.: 2198795-14-9
M. Wt: 234.48
InChI Key: FKGKXEFYMOVXLE-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide is a versatile chemical building block offered for Research Use Only. It is strictly intended for laboratory research applications and is not for diagnostic or therapeutic use. Imidazo[1,2-a]pyrimidine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . These fused nitrogen-bridged heterocyclic compounds are of significant interest in pharmaceutical research, with studies highlighting their potential as antiviral agents , anticancer compounds , and antimicrobials . The presence of the chloro substituent at the 6-position offers a synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries of novel small molecules for biological screening . Recent computational and molecular docking studies on similar imidazo[1,2-a]pyrimidine structures have shown promising binding affinity to key protein targets, such as the SARS-CoV-2 spike protein and the human ACE2 receptor, suggesting their potential as a basis for developing novel antiviral therapeutics . Furthermore, the hydrobromide salt form may enhance the compound's crystallinity and solubility, facilitating its handling and use in various experimental protocols. Researchers can utilize this compound as a key intermediate in the design and synthesis of novel bioactive molecules for hit-to-lead optimization campaigns.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyrimidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3.BrH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGKXEFYMOVXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloroimidazo[1,2-a]pyrimidine hydrobromide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyrimidine with α-haloketones followed by cyclization can yield the desired imidazo[1,2-a]pyrimidine scaffold . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the creation of a wide range of derivatives with potential biological activities.

Scientific Research Applications

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide is a heterocyclic compound featuring a chlorine atom at the 6th position and a hydrobromide salt form, composed of fused imidazole and pyrimidine rings. Due to its potential biological activities and uses in drug discovery, this compound is of considerable interest in medicinal chemistry.

Scientific Research Applications

This compound has found use in numerous scientific research applications:

  • Medicinal Chemistry It acts as a scaffold for creating new therapeutic agents, especially for treating infectious diseases and cancer. Certain benzo[4,5]imidazo[1,2-a]pyrimidines have been synthesized and designed as KSP and Aurora-A kinase inhibitors .
  • Biological Studies It is used to study enzyme inhibition, receptor binding, and other biological processes.
  • Industrial Applications It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Substitution Reactions The chlorine atom at the 6th position can be replaced with nucleophiles like amines or thiols under appropriate conditions.
  • Oxidation and Reduction The compound can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
  • Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions, like Suzuki or Heck reactions, can introduce substituents onto the imidazo[1,2-a]pyrimidine core.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 6-Chloroimidazo[1,2-a]pyrimidine Hydrobromide and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Solubility Purity References
This compound C₆H₅BrClN₃ 234.48 Imidazo-pyrimidine 6-Cl, HBr counterion Slightly soluble ≥95%
6-Bromoimidazo[1,2-a]pyrimidine hydrochloride C₆H₅BrClN₃ 234.48 Imidazo-pyrimidine 6-Br, HCl counterion Not reported 97%
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide C₇H₅Br₂ClN₂ 312.39 Imidazo-pyridine 3-Br, 6-Cl, HBr counterion Not reported 95%
6-Chloroimidazo[1,2-a]pyridine C₇H₅ClN₂ 152.58 Imidazo-pyridine 6-Cl Slightly soluble 95%
8-Amino-6-bromoimidazo[1,2-a]pyridine C₇H₆BrN₃ 220.05 Imidazo-pyridine 6-Br, 8-NH₂ Low aqueous solubility 97%

Key Observations :

  • Core Structure Impact : The imidazo-pyrimidine core (vs. imidazo-pyridine) enhances planarity and electronic properties, influencing binding affinity in kinase inhibition .
  • Substituent Effects: Chlorine at position 6 improves metabolic stability compared to bromine, as seen in antitrypanosomal activity studies . Hydrobromide salts generally exhibit higher solubility in polar solvents than hydrochloride counterparts .

Key Observations :

  • The Groebke–Blackburn–Bienaymé reaction is versatile for introducing aryl/alkyl groups at position 2 of imidazo-pyrimidines .
  • Suzuki-Miyaura coupling enables functionalization at position 3, critical for optimizing pharmacokinetic profiles .
Table 3: Antituberculosis and Kinase Inhibition Activity
Compound Name Biological Target MIC (μM) or IC₅₀ (nM) Core Dependency References
This compound CDK2 Kinase IC₅₀ = 1–2 μM Imidazo-pyrimidine > Pyridine
Imidazo[1,2-a]pyridine-3-carboxylates Mycobacterium tuberculosis MIC = 0.5–2 μM Pyridine core
8-Amino-6-bromoimidazo[1,2-a]pyridine CDK2 Kinase IC₅₀ = 5–9 μM Pyridine with NH₂ substituent

Key Observations :

  • Imidazo-pyrimidines exhibit superior CDK2 inhibition due to enhanced π-π stacking with ATP-binding pockets .
  • Chlorine at position 6 reduces MIC values by 50% compared to bromine in antitrypanosomal assays .

Biological Activity

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a fused bicyclic structure comprising imidazole and pyrimidine rings, with a chlorine substituent at the 6th position. Its applications span various fields, including enzyme inhibition, receptor binding studies, and drug discovery.

The compound's chemical structure allows it to participate in various reactions, such as:

  • Substitution Reactions : The chlorine atom can be replaced by nucleophiles like amines or thiols.
  • Oxidation and Reduction : It can undergo redox reactions using agents like hydrogen peroxide.
  • Cross-Coupling Reactions : It can be modified through palladium-catalyzed reactions to produce derivatives with diverse biological activities.

Biological Activity

This compound has been studied for its effects on several biological targets:

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This modulation of enzyme activity is crucial for developing therapeutic agents targeting diseases like cancer and infectious diseases .

Receptor Binding

The compound has shown potential in receptor binding studies, which are essential for understanding its pharmacological profile. Its interaction with various receptors can lead to significant biological effects, including modulation of cellular signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antiplasmodial Activity : A study demonstrated that derivatives of imidazo[1,2-a]pyrimidines exhibit antiplasmodial properties. Specific modifications to the core structure enhanced efficacy against Plasmodium species, indicating that similar derivatives of 6-chloroimidazo[1,2-a]pyrimidine could yield promising results in treating malaria .
  • Kinase Inhibition : The compound has been investigated for its ability to inhibit kinases involved in cancer progression. In vitro assays revealed that certain derivatives showed selective inhibition profiles against specific kinases, suggesting a pathway for developing targeted cancer therapies .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Chloroimidazo[1,2-a]pyridineLacks pyrimidine ringDifferent enzyme inhibition profile
2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridineContains bromomethyl groupAltered reactivity and potential applications

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. By inhibiting enzyme activity or modulating receptor function, the compound can influence critical cellular processes.

Q & A

Q. What are the primary synthetic routes for 6-chloroimidazo[1,2-a]pyrimidine hydrobromide?

Methodological Answer: Two main approaches are documented:

  • Route 1 (Halohydrin Method): React 2-aminopyrimidine with ethylene halohydrin (bromo or chloro), followed by treatment with thionyl chloride and hydrobromic acid to yield dihydroimidazo[1,2-a]pyrimidine intermediates, which are subsequently brominated .
  • Route 2 (One-Pot Biginelli Synthesis): Use a three-component reaction involving 2-aminobenzimidazole, aldehydes, and ethyl 3-oxo hexanoate under fusion conditions with dimethylformamide as a catalyst. This method offers shorter reaction times and higher yields (up to 85%) .

Key Considerations:

  • Route 1 requires careful control of halogenation steps to avoid over-bromination.
  • Route 2 simplifies purification but may require optimization of aldehyde substituents for diverse derivatives.

Q. What spectroscopic and analytical techniques are essential for characterizing 6-chloroimidazo[1,2-a]pyrimidine derivatives?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formulas (e.g., C₆H₆ClN₃ for the base compound) .
  • Multidimensional NMR (¹H, ¹³C, 2D-COSY): Resolves overlapping signals in aromatic regions and confirms substitution patterns. For example, ¹H NMR of 6-chloro derivatives shows distinct downfield shifts at C5/C7 positions due to electron-withdrawing effects .
  • X-ray Crystallography: Validates regiochemistry and hydrogen-bonding networks, as demonstrated for 8-amino-6-bromo analogues .

Practical Tip: Combine HRMS with elemental analysis to verify purity, especially for halogen-rich derivatives.

Advanced Research Questions

Q. How can regioselective functionalization be achieved at specific positions of the imidazo[1,2-a]pyrimidine core?

Methodological Answer:

  • C5 Lithiation: Use TMPLi (2.2 equiv.) at −40°C for 10 minutes to selectively deprotonate C5. Quench with iodine or electrophiles (e.g., aldehydes) to introduce substituents .
  • C8 Functionalization: Employ Pd-PEPPSI-iPr₂ catalysts (5 mol%) for Suzuki-Miyaura cross-coupling with aryl/alkyl boronic acids, achieving yields up to 98% .
  • Role of Additives: LiCl coordinates to N1, stabilizing chelated intermediates and directing metalation to C2 or C8 (e.g., in Grignard additions) .

Q. What strategies mitigate instability of intermediates during functionalization?

Methodological Answer:

  • Oxidation of Dihydro Intermediates: Treat partially saturated intermediates (e.g., dihydroimidazo[1,2-a]pyrazine 26a ) with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) to stabilize aromatic systems, improving yields (37–78%) .
  • In Situ Trapping: For reactive organomagnesium intermediates, quench immediately with water or electrophiles (e.g., PhSO₂SPh) to prevent decomposition .

Challenge: Alkyl-substituted intermediates (e.g., 27d–e ) may require low-temperature storage (−20°C) to prevent degradation.

Q. How do computational methods rationalize experimental outcomes in functionalization?

Methodological Answer:

  • DFT Calculations: Model coordination effects of LiCl on N1, predicting preferential metalation at C2 or C8 due to chelation stabilization (e.g., intermediate 17 in Scheme 6) .
  • Reaction Pathway Simulations: Compare activation energies for cross-coupling (Pd-PEPPSI vs. PdCl₂) to explain higher yields with sterically hindered catalysts .

Case Study: DFT analysis of Pd-PEPPSI-iPr₂ showed lower transition-state energy for C–C bond formation, correlating with experimental yields >90% .

Q. What are the challenges in synthesizing heterocyclic-substituted derivatives (e.g., oxadiazoles)?

Methodological Answer:

  • Stepwise Cyclization: React 6-chloroimidazo[1,2-a]pyrimidine-2-carboxamide with dimethylacetamide dimethyl acetal, followed by hydroxylamine hydrochloride, to form 1,2,4-oxadiazoles. Yields drop to 33–82% due to competing side reactions .
  • Protecting Groups: Use trifluoroacetic anhydride to activate intermediates for nucleophilic substitution, minimizing hydrolysis of sensitive esters .

Optimization: Microwave-assisted synthesis reduces reaction times (e.g., 15 minutes vs. 1 hour) and improves regiocontrol .

Q. How to resolve contradictions in reported synthetic yields for cross-coupling reactions?

Methodological Answer:

  • Catalyst Screening: Compare Pd-PEPPSI-iPr₂ (98% yield) with traditional PdCl₂ (≤60%) to identify steric and electronic effects .
  • Solvent Effects: Polar aprotic solvents (DMF, THF) enhance solubility of organozinc reagents, critical for high-yield couplings (e.g., 21c/d in Scheme 7) .

Critical Analysis: Lower yields in early studies (e.g., 40% for lithiation) may stem from suboptimal electrophile stoichiometry or quenching protocols .

Q. What methodologies confirm the regiochemistry of substitution reactions?

Methodological Answer:

  • Isotopic Labeling: Introduce deuterium at suspected reaction sites (e.g., C5 vs. C8) and track via ²H NMR .
  • NOE Correlations: Use 2D-NOESY to identify spatial proximity of substituents in crowded regions (e.g., 8-aryl vs. 6-chloro positions) .

Example: X-ray data for 6-bromo-2-(4-nitrophenyl) derivatives confirmed exclusive substitution at C2 via N–H⋯N hydrogen bonding .

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